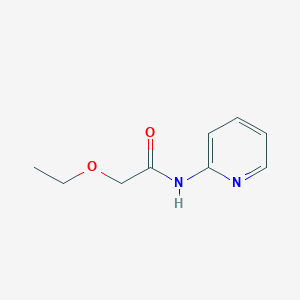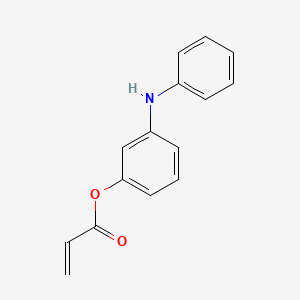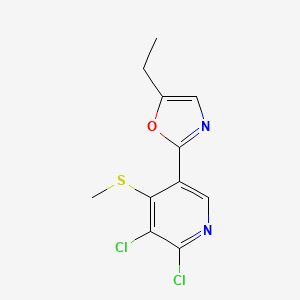![molecular formula C36H49ClO B12594367 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene CAS No. 871236-31-6](/img/structure/B12594367.png)
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene is an organic compound that belongs to the class of aromatic hydrocarbons This compound features a benzene ring substituted with a chlorine atom, a decyl chain, and a complex phenyl group with an octan-2-yloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene typically involves multiple steps, starting with the preparation of the core benzene ring and subsequent functionalization One common method involves the Friedel-Crafts alkylation reaction, where benzene is alkylated with decyl chloride in the presence of a Lewis acid catalyst like aluminum chloride
The phenyl group with the octan-2-yloxy substituent can be introduced through a nucleophilic aromatic substitution reaction. This involves reacting the benzene ring with an appropriate phenyl derivative under basic conditions, such as using sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation, recrystallization, and chromatography are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation Reactions: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the formation of alkanes or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide, potassium carbonate, or other strong bases in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, hydrogen gas with palladium on carbon (Pd/C) catalyst.
Major Products
Substitution: Formation of substituted benzene derivatives with various functional groups.
Oxidation: Formation of carboxylic acids, ketones, or aldehydes.
Reduction: Formation of alkanes or alcohols.
Scientific Research Applications
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and materials.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of 2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene involves its interaction with specific molecular targets and pathways. The compound can interact with cellular membranes, enzymes, and receptors, leading to various biological effects. For example, its hydrophobic nature allows it to integrate into lipid bilayers, potentially disrupting membrane integrity and function. Additionally, it may inhibit specific enzymes or signaling pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-1-decylbenzene: Lacks the complex phenyl group with the octan-2-yloxy substituent.
4-Decyl-1-chlorobenzene: Similar structure but without the additional phenyl group.
4-(4-Octan-2-yloxyphenyl)phenylbenzene: Lacks the chlorine and decyl substituents.
Uniqueness
2-Chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene is unique due to its combination of substituents, which confer distinct chemical and physical properties
Properties
CAS No. |
871236-31-6 |
|---|---|
Molecular Formula |
C36H49ClO |
Molecular Weight |
533.2 g/mol |
IUPAC Name |
2-chloro-1-decyl-4-[4-(4-octan-2-yloxyphenyl)phenyl]benzene |
InChI |
InChI=1S/C36H49ClO/c1-4-6-8-10-11-12-13-15-17-33-22-23-34(28-36(33)37)32-20-18-30(19-21-32)31-24-26-35(27-25-31)38-29(3)16-14-9-7-5-2/h18-29H,4-17H2,1-3H3 |
InChI Key |
NHYQLFHGXCLRJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC1=C(C=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)OC(C)CCCCCC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-Cyclohexen-1-one, 2-[hydroxy(4-methoxyphenyl)methyl]-](/img/structure/B12594300.png)
![N~2~-[(1,3-Benzoxazol-2-ylsulfanyl)acetyl]-N~2~-benzyl-N-cyclohexylglycinamide](/img/structure/B12594301.png)



![2-{[(6-Amino-9H-purin-9-yl)methoxy]methyl}prop-2-en-1-ol](/img/structure/B12594311.png)

![Phosphonic acid, [(2-nitrophenyl)-1-piperidinylmethyl]-, diethyl ester](/img/structure/B12594322.png)


